Cas no 1655-74-9 (Benzene,1,1'-oxybis[4-methoxy-)

Benzene,1,1'-oxybis[4-methoxy- structure
1655-74-9 structure
Product Name:Benzene,1,1'-oxybis[4-methoxy-
CAS No:1655-74-9
Molecular Formula:C14H14O3
Molecular Weight:230.25916
CID:159093
PubChem ID:74254

Benzene,1,1'-oxybis[4-methoxy- Properties

Names and Identifiers

    • 1-methoxy-4-(4-methoxyphenoxy)benzene
    • 1,1'-oxybis(4-methoxybenzene)
    • 4,4'-Oxybisanisole
    • BIS-(4-METHOXYPHENYL) ETHER
    • 4,4'-Oxybis(1-methoxybenzene)
    • 1,1'-Oxybis[4-methoxybenzene]
    • Levothyroxine Sodium Impurity 6
    • dimethoxydiphenyl ether
    • BCP34167
    • 4-methoxyphenyl ether
    • Benzene, 1,1'-oxybis[4-methoxy-
    • CBDLNOVOFXJEOB-UHFFFAOYSA-N
    • Benzene, 1,1'-oxybis[4-methoxy-;Bis(4-methoxyphenyl) ether
    • SCHEMBL83811
    • 1655-74-9
    • DTXSID7061853
    • Benzene, 1,1'-oxybis(4-methoxy-
    • 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid (zolpidic acid)
    • Benzene,1,1'-oxybis[4-methoxy-
    • InChIKey: CBDLNOVOFXJEOB-UHFFFAOYSA-N
    • Inchi: InChI=1S/C14H14O3/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
    • SMILES: COC1=CC=C(OC2=CC=C(OC)C=C2)C=C1

Computed Properties

  • Exact Mass: 230.09432
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 230.094
  • Heavy Atom Count: 17
  • Complexity: 182
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69
  • Refractive Index: 1.547
  • Boiling Point: 335.9°Cat760mmHg
  • Flash Point: 112.8°C
  • Density: 1.106

Benzene,1,1'-oxybis[4-methoxy- Related Literature

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